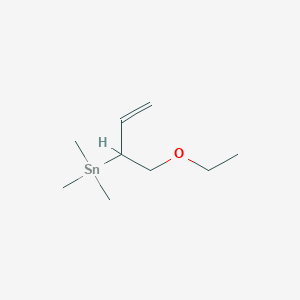
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 1-ethoxybut-3-en-2-yl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxybut-3-en-2-yl)(trimethyl)stannane typically involves the reaction of 1-ethoxybut-3-en-2-yl halide with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
1-Ethoxybut-3-en-2-yl halide+Trimethyltin chloride→this compound+Sodium chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The ethoxybutenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Reduced tin species and modified organic groups.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Ethoxybut-3-en-2-yl)(trimethyl)stannane involves its interaction with molecular targets through the tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with transition metals.
Catalysis: Activation of substrates through coordination to the tin center, enhancing reaction rates.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(1-ethoxyvinyl)stannane
- Trimethyl(1-ethoxyvinyl)stannane
- Triphenyl(1-ethoxyvinyl)stannane
Uniqueness
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane is unique due to its specific ethoxybutenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
89358-32-7 |
|---|---|
Molecular Formula |
C9H20OSn |
Molecular Weight |
262.96 g/mol |
IUPAC Name |
1-ethoxybut-3-en-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C6H11O.3CH3.Sn/c1-3-5-6-7-4-2;;;;/h3,5H,1,4,6H2,2H3;3*1H3; |
InChI Key |
DIUDUZCPRYRUJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C=C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















